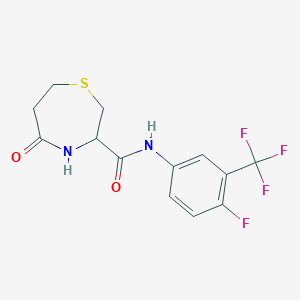
N-(4-fluoro-3-(trifluoromethyl)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Fluoro-3-(trifluoromethyl)phenyl isocyanate” is a compound used in the synthesis of various chemical structures . It has a molecular weight of 205.11 .
Synthesis Analysis
This compound may be used in the synthesis of pyrazine and pyrimidine analogs of biarylamines .Molecular Structure Analysis
The molecular formula of “4-Fluoro-3-(trifluoromethyl)phenyl isocyanate” is FC6H3(CF3)NCO .Physical And Chemical Properties Analysis
The compound has a refractive index of 1.461 (lit.), a boiling point of 48 °C/1 mmHg (lit.), and a density of 1.44 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
Chemical Synthesis and Structural Modifications
N-(4-fluoro-3-(trifluoromethyl)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide serves as a pivotal chemical entity in the development of various compounds with significant biological activities. For instance, its structural modifications have been explored to enhance oral bioavailability and cell-based activity by adjusting substituents on the pyrimidine ring, indicating its utility in medicinal chemistry for the optimization of pharmacokinetic properties (M. Palanki et al., 2000).
Antimicrobial and Anticancer Agents
The compound and its derivatives have been evaluated for their antimicrobial properties, showing significant activity against pathogens like Pseudomonas aeruginosa and Staphylococcus aureus. This highlights its potential in the development of new antimicrobial agents with the ability to combat biofilm-associated infections (Carmen Limban et al., 2011). Furthermore, fluorinated naphthoic acids, sharing a structural resemblance, have been synthesized for their biological significance, suggesting the role of fluorinated compounds like this compound in anticancer research (Jayaram R Tagat et al., 2002).
Organogelators and Electrophilic Agents
Its application extends to the field of material science, where derivatives have been used as organogelators, facilitating the creation of thixotropic gels with potential uses in drug delivery systems (J. Loiseau et al., 2002). Additionally, the development of novel electrophilic reagents for trifluoromethylthiolation indicates its utility in introducing trifluoromethylthio groups into molecules, a modification of interest in the design of compounds with enhanced lipophilicity and metabolic stability, beneficial for drug development (X. Shao et al., 2015).
Fluorine-18 Labeling for PET Imaging
In nuclear medicine, derivatives of this compound have been synthesized for labeling with fluorine-18, a radioactive isotope used in positron emission tomography (PET) imaging. This application underscores its significance in the development of diagnostic tools for neurological disorders (L. Lang et al., 1999).
Safety and Hazards
Propriétés
IUPAC Name |
N-[4-fluoro-3-(trifluoromethyl)phenyl]-5-oxo-1,4-thiazepane-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F4N2O2S/c14-9-2-1-7(5-8(9)13(15,16)17)18-12(21)10-6-22-4-3-11(20)19-10/h1-2,5,10H,3-4,6H2,(H,18,21)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXUKMHXBBPWNGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(NC1=O)C(=O)NC2=CC(=C(C=C2)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F4N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(6-chloropyridin-3-yl)sulfonyl]-3-methoxybenzamide](/img/structure/B2386094.png)
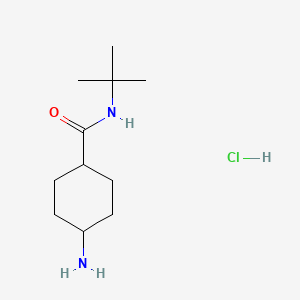

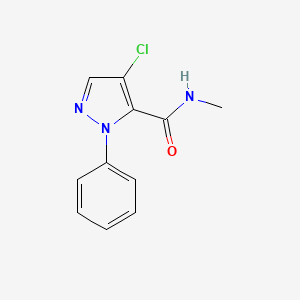
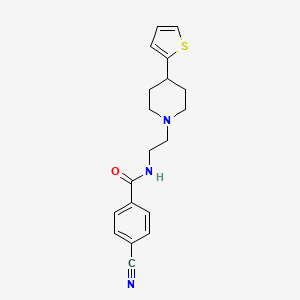


![3-[(Dimethylsulfamoylamino)methyl]-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2386105.png)

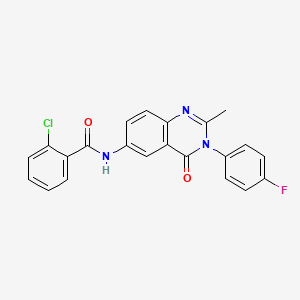
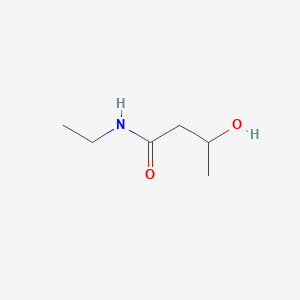

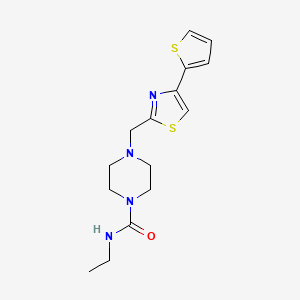
![5-Methoxy-3-[[methoxy(methylsulfanyl)phosphoryl]sulfanylmethyl]-1,3,4-thiadiazol-2-one](/img/structure/B2386114.png)
